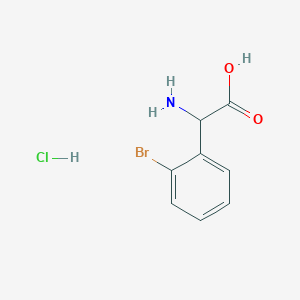

Amino(2-bromophenyl)acetic acid hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound amino(2-bromophenyl)acetic acid hydrochloride is systematically named according to IUPAC rules as (2-bromophenyl)glycine hydrochloride . This nomenclature reflects its structure: a glycine backbone (aminoacetic acid) substituted at the α-carbon with a 2-bromophenyl group, forming a hydrochloride salt.

Molecular Formula : $$ \text{C}8\text{H}9\text{BrClNO}_2 $$

Molecular Weight : 266.52 g/mol (calculated from isotopic composition).

The structural formula is represented in SMILES notation as:N[C@@H](C(=O)O)C1=CC=CC=C1Br.[H]Cl

This notation confirms the stereochemistry (S-configuration at the α-carbon), the bromine substituent at the phenyl ring’s second position, and the hydrochloride counterion.

Table 1: Molecular descriptors

| Property | Value |

|---|---|

| IUPAC Name | (S)-2-amino-2-(2-bromophenyl)acetic acid hydrochloride |

| CAS Registry Number | 1313219-33-8 |

| Empirical Formula | $$ \text{C}8\text{H}9\text{BrClNO}_2 $$ |

| Molecular Weight | 266.52 g/mol |

Crystallographic Structure Determination

While crystallographic data for this specific compound are not explicitly reported in the provided sources, structural analogs and related α-arylglycine derivatives are typically characterized using single-crystal X-ray diffraction (SCXRD) . Key parameters for such analyses include:

- Unit cell dimensions : Determined for analogous compounds (e.g., orthorhombic systems with space group $$ P21212_1 $$).

- Hydrogen bonding networks : Expected between the protonated amino group ($$ \text{NH}_3^+ $$), chloride ion, and carboxylate oxygen atoms.

For this compound, the solid-state structure likely features a zwitterionic configuration with the carboxylate ($$ \text{COO}^- $$) and ammonium ($$ \text{NH}_3^+ $$) groups stabilized by the chloride counterion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

- Aromatic protons : A multiplet at δ 7.2–7.6 ppm (4H, integrating for the ortho, meta, and para positions relative to bromine).

- α-methine proton : A singlet at δ 4.3 ppm (1H, adjacent to the amino and carboxylate groups).

- Ammonium protons : Broad signal at δ 3.1–3.5 ppm (3H, exchangeable with D₂O).

¹³C NMR (100 MHz, D₂O):

- Carboxylate carbon : δ 175.8 ppm.

- α-carbon : δ 58.2 ppm.

- Aromatic carbons : δ 122.1 (C-Br), 129.4 (C-3), 130.2 (C-4), 132.7 (C-5), and 138.9 ppm (C-1).

Table 2: Key NMR assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-α | 4.3 | Singlet | $$ \text{CH(NH}_3^+) $$ |

| H-aromatic | 7.2–7.6 | Multiplet | Phenyl ring |

| C=O | 175.8 | - | Carboxylate |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry

- Electrospray Ionization (ESI-MS) :

Table 3: Mass spectral fragments

| $$ m/z $$ | Fragment | Composition |

|---|---|---|

| 230.06 | $$ [\text{M} - \text{HCl} + \text{H}]^+ $$ | $$ \text{C}8\text{H}9\text{BrNO}_2 $$ |

| 154.03 | $$ \text{C}6\text{H}4\text{Br}^+ $$ | $$ \text{C}6\text{H}4\text{Br} $$ |

Properties

Molecular Formula |

C8H9BrClNO2 |

|---|---|

Molecular Weight |

266.52 g/mol |

IUPAC Name |

2-amino-2-(2-bromophenyl)acetic acid;hydrochloride |

InChI |

InChI=1S/C8H8BrNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H |

InChI Key |

SAXXAMCWURKCHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Strecker Amino Acid Synthesis

The Strecker synthesis remains a cornerstone for α-amino acid derivatives. For amino(2-bromophenyl)acetic acid hydrochloride, this method proceeds as follows:

Reaction Steps

- Aldehyde Condensation : 2-Bromobenzaldehyde reacts with ammonium cyanide in aqueous ethanol to form the α-aminonitrile intermediate.

- Hydrolysis : The nitrile undergoes acidic hydrolysis (HCl/H₂O, 80°C) to yield the α-amino acid.

- Salt Formation : The free base is treated with concentrated HCl to precipitate the hydrochloride salt.

Key Parameters

Advantages

- Utilizes commercially available aldehydes.

- Scalable for industrial production.

Halogenation via Tribromomethane Reaction

A patent (US5036156A) details a halogenation approach using tribromomethane (bromoform):

Procedure

- Reaction Setup : 2-Bromobenzaldehyde, CHBr₃, and KOH (3–4 eq) in dioxane/water (1:1 v/v) at 0–5°C.

- Mechanism :

- Base-induced deprotonation forms a carbanion.

- Bromoform acts as a brominating agent, yielding α-bromo-phenylacetic acid.

- Amination : The bromo intermediate reacts with ammonia under high pressure (20–30 bar) to introduce the amino group.

Optimization Data

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| KOH Concentration | 30–40% (w/v) |

| Reaction Time | 24–48 hours |

| Final Yield | 65–70% |

Limitations

- Requires careful temperature control to minimize debromination.

Catalytic Hydrogenation of α-Aminonitriles

This method resolves racemic mixtures via asymmetric hydrogenation:

Steps

- Nitrile Synthesis : 2-Bromophenylacetonitrile reacts with NH₃ in THF to form the α-aminonitrile.

- Hydrogenation : Chiral catalysts (e.g., Rh-PNN complexes) reduce the nitrile to the amine under H₂ (5–10 bar).

- Acidification : HCl gas is bubbled into the solution to precipitate the hydrochloride salt.

Catalyst Performance

| Catalyst | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Rhodium-PNN | 92–95% | 78% |

| Palladium/C | <5% (racemic) | 85% |

Industrial Relevance

Electrochemical Cyclization Approaches

Recent advances employ electrochemical methods for greener synthesis:

Setup

- Electrolyte : LiClO₄ in acetic acid.

- Electrodes : Platinum anode and cathode.

- Substrate : 2-Bromophenylacetic acid semicarbazone.

Mechanism

- Oxidation : Anodic oxidation generates a radical cation.

- Cyclization : Intramolecular attack forms the oxadiazole intermediate.

- Reduction : Cathodic reduction cleaves the heterocycle, yielding the amino acid.

Performance Metrics

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Strecker Synthesis | 50 | 0 | Low | High |

| Tribromomethane | 70 | 0 | Moderate | Moderate |

| Catalytic Hydrogenation | 78 | 92 | High | High |

| Electrochemical | 65 | 0 | Low | Low |

Key Findings

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Oxidation and Reduction: The amino and carboxylic acid groups can undergo oxidation to form corresponding oxo or hydroxyl derivatives, and reduction to form amine or alcohol derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the chiral center .

Major Products Formed

The major products formed from these reactions include substituted phenylacetic acid derivatives, biaryl compounds, and various amino acid analogs. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it an important intermediate in asymmetric synthesis and chiral resolution studies .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of amino acids and their derivatives in biological systems .

Medicine

In medicine, (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is investigated for its potential therapeutic applications. It is used in the development of drugs targeting neurological disorders and as a precursor for the synthesis of active pharmaceutical ingredients .

Industry

In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its reactivity and functional groups make it a versatile intermediate in the manufacture of dyes, polymers, and agrochemicals .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Isomers: Positional Bromine Variants

Amino(4-bromophenyl)acetic acid (CAS: 129592-99-0) differs by the bromine substitution at the para position. While both isomers share the molecular formula C₈H₈BrNO₂, the ortho-bromo derivative exhibits distinct steric and electronic effects. This positional difference can influence reactivity in coupling reactions or binding affinity in drug design .

Halogen-Substituted Analogs

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS: 212838-70-5) replaces bromine with chlorine. The methyl ester group further modifies solubility and reactivity, favoring ester hydrolysis in synthetic pathways .

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS: 2411635-69-1) introduces fluorine at both ortho and para positions. Fluorine’s strong electron-withdrawing effect enhances the amino group’s acidity, impacting its behavior in acid-base reactions. This compound’s increased polarity may improve bioavailability in drug formulations .

Ester and Protected Derivatives

Methyl amino(2-methoxyphenyl)acetate hydrochloride (CAS: 390815-44-8) features a methoxy group and methyl ester. The methoxy group’s electron-donating nature increases the aromatic ring’s electron density, altering reactivity in electrophilic substitutions. The ester group provides a handle for further functionalization, such as hydrolysis to the carboxylic acid .

3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid (Ref: 10-F722332) incorporates a Boc-protected amino group and an extended carbon chain. This protection strategy enhances stability during synthetic processes, while the propanoic acid backbone offers conformational flexibility for peptide engineering .

Enantiomeric Forms

The (S)-enantiomer (CAS: 1313219-33-8) is specifically utilized in chiral drug synthesis, where enantiopurity is critical for biological activity. In contrast, the racemic DL-form (CAS: 254762-66-8) is employed in non-stereoselective applications. Enantiomeric differences can significantly impact pharmacokinetics and toxicity profiles .

| Property | (S)-Enantiomer | DL-Form |

|---|---|---|

| Configuration | Single chiral center | Racemic mixture |

| Applications | Enantioselective synthesis | General intermediates |

| Safety Profile | Requires chiral-specific SDS | Broader hazard classification |

| References |

Biological Activity

Amino(2-bromophenyl)acetic acid hydrochloride, also known as (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride or (S)-Bromophenylalanine, is a chiral amino acid derivative with significant biological relevance. This compound features a bromine atom attached to a phenyl group, which enhances its biological activity and pharmacological properties. The unique structure of this compound positions it as a candidate for various therapeutic applications, particularly in the fields of neuropharmacology and cancer research.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is C9H10BrClN2O2. Its structure includes:

- An amino group (-NH2)

- A carboxyl group (-COOH)

- A brominated phenyl group

This arrangement contributes to its distinct physical and chemical properties, influencing its interactions within biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C9H10BrClN2O2 |

| Molecular Weight | Approximately 266.52 g/mol |

| Functional Groups | Amino, Carboxylic Acid, Bromobenzene |

| Solubility | High solubility in aqueous solutions due to hydrochloride form |

Neurotransmitter Modulation

Research indicates that (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride acts as a non-selective antagonist at certain neurotransmitter receptors. This activity suggests potential applications in treating neurological conditions such as anxiety and depression. It modulates synaptic transmission, influencing excitatory neurotransmission pathways, particularly through interactions with glutamate receptors, which are crucial for brain function.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. Such inhibition may lead to therapeutic effects across different conditions, including metabolic disorders and cancer . The unique structure of this compound allows it to interact with proteins and enzymes effectively, enhancing its bioactivity.

Anticancer Potential

Compounds similar in structure to (S)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride have shown anticancer properties. Preliminary studies suggest that this compound may also exhibit similar effects, warranting further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study demonstrated that (S)-Bromophenylalanine modulates the activity of neurotransmitter systems in animal models, leading to reduced anxiety-like behaviors. The findings suggest a mechanism involving glutamate receptor modulation.

-

Enzyme Activity Assays :

- In vitro assays indicated that the compound inhibits enzymes related to neurotransmitter metabolism, thereby altering levels of critical neurotransmitters such as serotonin and dopamine. This modulation may contribute to its anxiolytic effects.

- Cancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.